molecular formula C14H20N2O4S B324565 N-[4-(4-morpholinylsulfonyl)phenyl]butanamide

N-[4-(4-morpholinylsulfonyl)phenyl]butanamide

Cat. No.: B324565
M. Wt: 312.39 g/mol
InChI Key: SZNMBZTVGLKOCT-UHFFFAOYSA-N
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Description

N-[4-(4-morpholinylsulfonyl)phenyl]butanamide is a chemical compound with the molecular formula C14H20N2O4S It is characterized by the presence of a morpholine ring, a sulfonyl group, and a phenyl ring attached to a butyramide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-morpholinylsulfonyl)phenyl]butanamide typically involves the reaction of 4-(morpholine-4-sulfonyl)aniline with butyric anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-morpholinylsulfonyl)phenyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Halides, alkoxides, dimethylformamide, and dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

N-[4-(4-morpholinylsulfonyl)phenyl]butanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(4-morpholinylsulfonyl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the morpholine ring can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(Morpholine-4-sulfonyl)-phenyl]-succinamic acid
  • 4-(Morpholine-4-sulfonyl)aniline
  • 5-(Morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines

Uniqueness

N-[4-(4-morpholinylsulfonyl)phenyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H20N2O4S

Molecular Weight

312.39 g/mol

IUPAC Name

N-(4-morpholin-4-ylsulfonylphenyl)butanamide

InChI

InChI=1S/C14H20N2O4S/c1-2-3-14(17)15-12-4-6-13(7-5-12)21(18,19)16-8-10-20-11-9-16/h4-7H,2-3,8-11H2,1H3,(H,15,17)

InChI Key

SZNMBZTVGLKOCT-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2

Origin of Product

United States

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